

Application Notes & Protocols: 4-Benzylmorpholine-3-carboxylic Acid in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	4-benzylmorpholine-3-carboxylic Acid
Cat. No.:	B089960
	Get Quote

Introduction: Overcoming the Peptide Therapeutic Hurdle with Conformational Constraint

Peptides represent a highly sought-after class of therapeutic agents, occupying a unique chemical space between small molecules and large biologics.^[1] Their high specificity and potency are often unparalleled; however, native peptides are frequently plagued by significant liabilities, including poor metabolic stability against proteases, low membrane permeability, and rapid clearance from circulation.^[2] A primary reason for these drawbacks is their inherent conformational flexibility. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only one or a few of which may be the "bioactive conformation" responsible for binding to its target receptor.

Peptidomimetic design seeks to overcome these limitations by creating novel structures that mimic the essential features of a peptide's bioactive conformation while possessing improved drug-like properties.^{[2][3]} One of the most powerful strategies in this endeavor is the incorporation of conformationally constrained amino acid surrogates.^{[4][5]} By reducing the rotational freedom of the peptide backbone, these building blocks pre-organize the molecule into a desired secondary structure, such as a β -turn or α -helix. This can lead to a significant enhancement in binding affinity (by reducing the entropic penalty of binding), increased selectivity, and improved resistance to enzymatic degradation.^{[6][7]}

The Morpholine Scaffold: A Privileged Element in Medicinal Chemistry

The morpholine heterocycle is a versatile and valuable scaffold in drug discovery, frequently classified as a "privileged structure" due to its recurrence in a multitude of bioactive molecules and approved drugs.^{[8][9]} Its utility stems from a combination of favorable physicochemical properties:

- Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often enhancing aqueous solubility.
- Metabolic Stability: The morpholine ring is generally robust and less susceptible to metabolic degradation compared to more labile structures.^[9]
- Favorable Pharmacokinetics: Incorporation of a morpholine moiety can lead to improved absorption and distribution profiles.^[8]
- Synthetic Accessibility: A wide variety of synthetic routes to functionalized morpholines are well-established.^[10]

When fashioned into an amino acid analog like **4-benzylmorpholine-3-carboxylic acid**, the morpholine ring serves as a rigid backbone constraint, making it an exceptional tool for peptidomimetic design.^{[11][12]}

Spotlight on 4-Benzylmorpholine-3-carboxylic Acid: A Constrained Phenylalanine Analog

4-benzylmorpholine-3-carboxylic acid is a non-natural amino acid that uniquely combines the structural features of two proteinogenic amino acids: Phenylalanine and Proline.

- The Benzyl Group: The N-benzyl group mimics the side chain of Phenylalanine, allowing it to engage in the same hydrophobic or aromatic interactions with a target receptor.
- The Morpholine Ring: The cyclic nature of the morpholine backbone severely restricts the phi (Φ) and psi (Ψ) dihedral angles, much like the pyrrolidine ring of Proline. This rigidity makes it an excellent inducer of specific secondary structures, particularly β -turns.[13]

The chair conformation of the morpholine ring positions the substituents in well-defined spatial orientations, providing a rigid scaffold to project the necessary pharmacophoric elements toward the biological target.[14]

Table 1: Comparative Properties of Phenylalanine vs. 4-Benzylmorpholine-3-carboxylic Acid

Property	L-Phenylalanine (Phe)	4-Benzylmorpholine-3-carboxylic Acid	Rationale for Use in Peptidomimetics
Side Chain	Benzyl	Benzyl (on Nitrogen)	Conserves key side-chain interactions required for biological activity.
Backbone	Acyclic, flexible	Cyclic, conformationally restricted	Locks the peptide backbone into a defined conformation, reducing entropic penalty upon binding.[5]
Rotatable Bonds	High (Φ , Ψ , χ angles)	Low (ring structure limits Φ , Ψ)	Pre-organizes the peptide into a bioactive shape, enhancing potency and selectivity.[4]
Protease Stability	Susceptible at C-terminus	Highly resistant	The non-standard amide bond is not recognized by most proteases, increasing the peptide's half-life.[15]
Structural Mimicry	Component of various structures	Potent β -turn inducer/mimic	Ideal for replacing residues within a known or suspected β -turn motif of a parent peptide.[13]

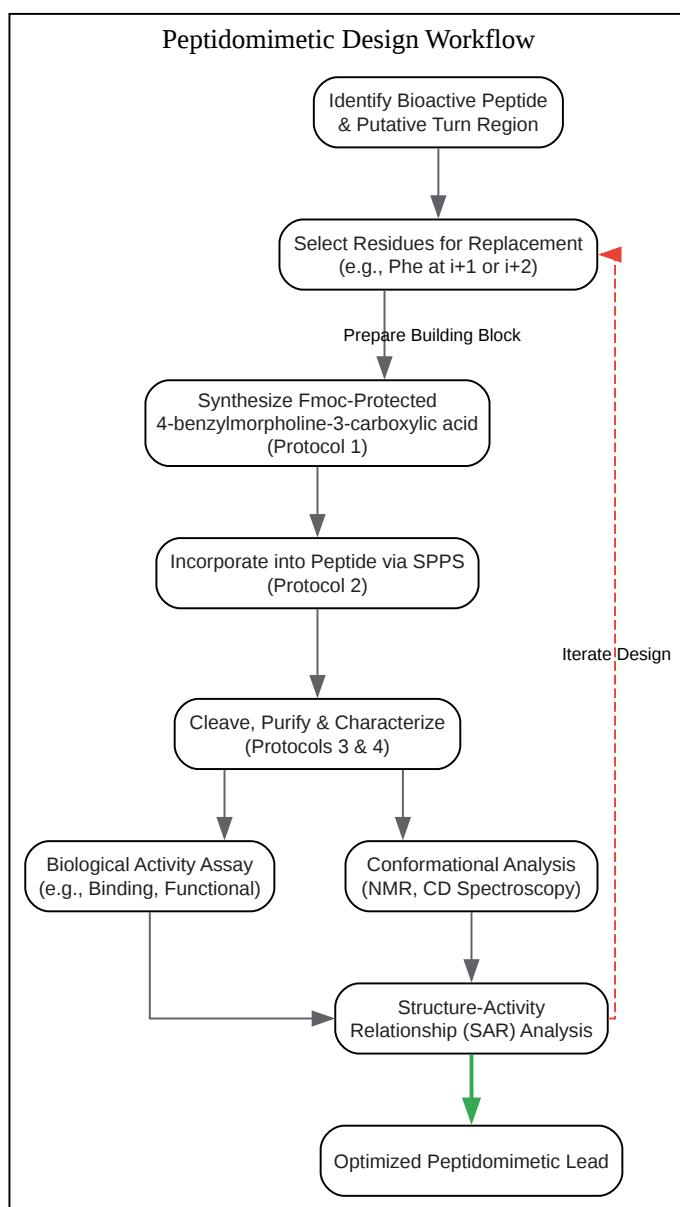
Application Strategy: Designing Peptidomimetics with 4-Benzylmorpholine-3-carboxylic Acid

The primary application of this building block is to stabilize or induce a β -turn conformation in a peptide sequence. β -turns are critical recognition motifs in many peptide-protein interactions.

Design Rationale:

- Identify the Target Sequence: Start with a bioactive peptide whose structure-activity relationship (SAR) is known. Identify a key turn region, often a 4-residue sequence (i to i+3).
- Select Replacement Site: The **4-benzylmorpholine-3-carboxylic acid** can replace one or two amino acids in the sequence. For example, it could replace an i+1 or i+2 residue in a turn, where its constrained backbone enforces the turn geometry and the benzyl side chain replaces a key hydrophobic residue like Phenylalanine or Tyrosine.

- **Synthesize and Evaluate:** The modified peptide is synthesized using the protocols below.
- **Analyze and Iterate:** The resulting peptidomimetic is tested for biological activity. Conformational analysis (Protocol 4) is used to confirm that the desired structure has been adopted.



[Click to download full resolution via product page](#)

Caption: Peptidomimetic design and optimization workflow.

Detailed Experimental Protocols

Protocol 1: Fmoc Protection of 4-Benzylmorpholine-3-carboxylic Acid

Rationale: For incorporation using standard solid-phase peptide synthesis (SPPS), the α -amino group (in this case, the morpholine nitrogen) must be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl). This protocol describes a standard procedure for this protection.

Materials:

- **4-benzylmorpholine-3-carboxylic acid hydrochloride**[16][17]
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Sodium Bicarbonate (NaHCO₃)
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate (EtOAc)
- Saturated Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Dichloromethane (DCM)
- Hexanes

Procedure:

- Dissolution: Dissolve **4-benzylmorpholine-3-carboxylic acid hydrochloride** (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir at room temperature until fully dissolved.
- Fmoc-OSu Addition: To the stirring solution, add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes.
- Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup:
 - Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash sequentially with deionized water and then brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid or oil.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Fmoc-**4-benzylmorpholine-3-carboxylic acid**.
- Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Incorporation into a Peptide Sequence via SPPS

Rationale: The Fmoc/tBu strategy is the most common method for SPPS.[18] The incorporation of sterically hindered unnatural amino acids like this one often requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[19][20]

Materials:

- Fmoc-Rink Amide MBHA resin (or other suitable solid support)
- Fmoc-protected proteinogenic amino acids
- Fmoc-**4-benzylmorpholine-3-carboxylic acid** (from Protocol 1)
- Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection Solution: 20% piperidine in DMF
- Dichloromethane (DCM)

Procedure (for one coupling cycle):

- Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[\[18\]](#)
- Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
- Kaiser Test (Optional but Recommended): Perform a qualitative Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
- Pre-activation and Coupling:
 - In a separate vial, dissolve Fmoc-**4-benzylmorpholine-3-carboxylic acid** (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
 - Allow the mixture to pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 2-4 hours at room temperature. Note: This is significantly longer than the typical 30-60 minutes for standard amino acids due to steric hindrance.
- Monitoring and Recoupling (Double Coupling):
 - After the initial coupling, take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.
 - Drain the reaction solution and repeat step 4 (pre-activation and coupling) with a fresh solution of activated amino acid for another 2-4 hours. This "double coupling" ensures the reaction goes to completion.[\[21\]](#)
- Washing: After a negative Kaiser test (clear/yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

- Capping (Optional): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
- Repeat: Continue with step 2 for the next amino acid in the sequence.

Table 2: Recommended SPPS Coupling Conditions

Parameter	Standard Amino Acid	Fmoc-4-benzylmorpholine-3-carboxylic acid	Justification
Equivalents (AA/Coupling Agent/Base)	2.0 / 1.9 / 4.0	3.0 / 2.9 / 6.0	Higher concentration drives the reaction forward for a sterically hindered residue.
Coupling Reagent	HBTU, HCTU	HATU, COMU	More potent activating agents are required to overcome the steric bulk. [20]
Coupling Time	30-60 min	2-4 hours	Slower reaction kinetics necessitate a longer reaction time.
Recoupling	Not usually required	Often necessary ("Double Coupling")	Ensures quantitative coupling, preventing deletion sequences which are difficult to purify out. [21]

Protocol 3: Peptide Cleavage from Resin and Deprotection

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the completed peptide from the solid support and remove the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[\[22\]](#) Scavengers are included to trap the reactive carbocations generated during this process, preventing side reactions.

Materials:

- Peptide-bound resin
- Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Deionized Water
- Cold Diethyl Ether
- Centrifuge

Procedure:

- Preparation: Dry the peptide-bound resin thoroughly under vacuum.
- Cleavage: Add the fresh cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
- Filtration: Filter the resin and collect the TFA filtrate containing the cleaved peptide into a clean flask. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

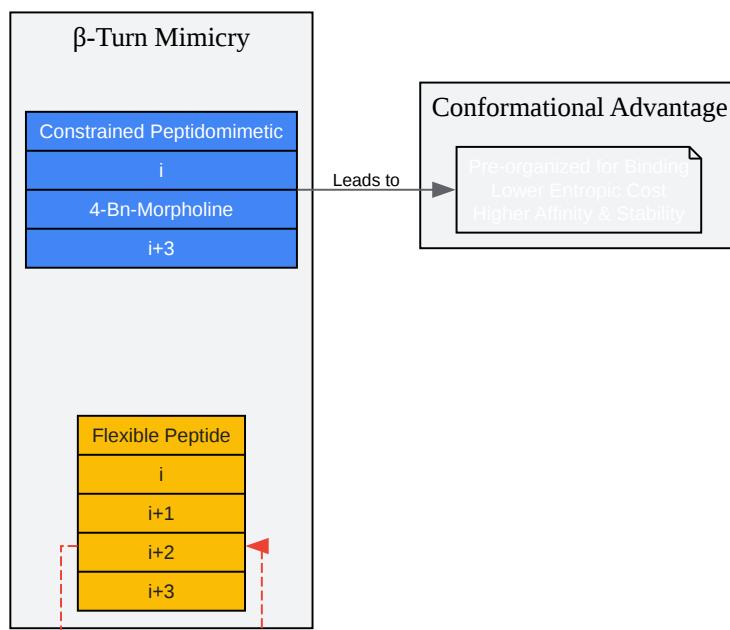
- Precipitation: Add the TFA filtrate dropwise to a large volume (10x the filtrate volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
- Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

Rationale: The crude peptide must be purified to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. Reverse-phase HPLC is the standard method.[\[23\]](#) Subsequent characterization confirms the identity, purity, and, critically, the conformation of the final product.

Methods:

- Purification:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
 - Purify using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
 - Collect fractions corresponding to the major product peak.
- Purity and Identity Confirmation:
 - Analyze the purified fractions by analytical RP-HPLC to assess purity (>95% is typically desired).
 - Confirm the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS.[\[24\]](#)[\[25\]](#) The observed mass should match the calculated theoretical mass.
- Conformational Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the three-dimensional structure in solution.[\[26\]](#)[\[27\]](#) Key experiments include:
 - 1D ^1H NMR: To observe amide proton chemical shifts and coupling constants.
 - TOCSY & ROESY/NOESY: 2D experiments used to assign protons and measure through-space proximities (NOEs), which are crucial for defining the peptide's fold. The presence of specific NOEs (e.g., between the α -proton of residue i and the NH of residue i+2) can provide direct evidence of a β -turn.
 - Circular Dichroism (CD) Spectroscopy: Provides information about the overall secondary structure content of the peptide in solution. A spectrum characteristic of a Type I or Type II β -turn can support the NMR findings.

[Click to download full resolution via product page](#)

Caption: Mimicking a β -turn with a constrained morpholine scaffold.

Conclusion and Future Perspectives

4-benzylmorpholine-3-carboxylic acid is a powerful and versatile building block for peptidomimetic design. Its ability to rigidly enforce a β -turn conformation while presenting a Phenylalanine-like side chain allows researchers to systematically enhance the therapeutic properties of bioactive peptides. The protocols outlined here provide a robust framework for the synthesis, incorporation, and analysis of peptides containing this valuable scaffold. Future work in this area may involve the development of stereochemically diverse morpholine cores and the exploration of different N-substituents to mimic other proteinogenic amino acids, further expanding the toolbox for rational drug design.

References

- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem. [URL: <https://www.benchchem.com>]
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Frontiers in Microbiology. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348987/>]
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Chemical Reviews. [URL: <https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00223>]
- Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2000). Chemical Reviews. [URL: <https://pubs.acs.org/doi/10.1021/cr940221p>]
- The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (2021). Antibiotics. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8464670/>]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10972332/>]
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [URL: <https://link.springer.com/protocol/10.1385/1-59259-976-9:241>]
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals Blog. [URL: <https://lifechemicals.com/blog/115/novel-conformationally-restricted-amino-acids-for-peptidomimetic-drug-design>]
- Incorporation of non-natural amino acids into proteins. (2001). Journal of Bioscience and Bioengineering. [URL: <https://www.researchgate.net>]

- Designing Peptidomimetics. (2018). Current Topics in Medicinal Chemistry. [URL: <https://www.eurekaselect.com/article/89240>]
- Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp₃-Rich Morpholine Peptidomimetics. (2018). Frontiers in Chemistry. [URL: <https://www.frontiersin.org/articles/10.3389/fchem.2018.00627/full>]
- Constrained Peptides in Drug Discovery and Development. (2020). Journal of Medicinal Chemistry. [URL: <https://typeset.io/papers/constrained-peptides-in-drug-discovery-and-development-3c3g4y80>]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [URL: https://www.researchgate.net/publication/5662768_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences]
- Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2022). Journal of Medicinal Chemistry. [URL: <https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00473>]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [URL: <https://www.luxbiotech.com/solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences/>]
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments. [URL: <https://www.jove.com/t/3364/solid-phase-synthesis-of-a-functionalized-bis-peptide-using-safety>]
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2023). Materials and Protocols. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10143891/>]
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ -Space Control. (2017). Molecules. [URL: <https://www.mdpi.com/1420-3049/22/10/1758>]
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017320/>]
- Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β -turn peptides. (2018). Tetrahedron. [URL: <https://www.researchgate.net>]
- Morpholine-containing molecular scaffolds of our in-house library. (2018). ResearchGate. [URL: https://www.researchgate.net/figure/Morpholine-containing-molecular-scaffolds-of-our-in-house-library-The-structures_fig1_329611746]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [URL: <https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02422>]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [URL: <https://ijsra.net/index.php/ijsra/article/view/1330>]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. [URL: <https://www.researchgate.net>]
- Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (2023). ChemistryOpen. [URL: https://www.researchgate.net/publication/376376510_Morpholine_Scaffolds'_Preparation_for_Foldamers'_Design_and_Construction]
- Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [URL: <https://www.oxfordglobal.co>]
- Morpholines. Synthesis and Biological Activity. (2013). Chemistry of Heterocyclic Compounds. [URL: https://www.researchgate.net/publication/259196946_Morpholines_Synthesis_and_Biological_Activity]
- Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. [URL: <https://onlinelibrary.wiley.com/doi/10.1002/psc.3538>]
- Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (2016). Journal of Molecular Structure. [URL: <https://www.researchgate.net>]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [URL: <https://pubmed.ncbi.nlm.nih.gov/31512270/>]
- Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). ACD/Labs YouTube Channel. [URL: <https://www.youtube.com>]
- Methyl 4-benzylmorpholine-3-carboxylate. PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/22309117>]
- Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [URL: https://www.researchgate.net/figure/Biological-activities-of-morpholine-derivatives-and-molecular-targets-involved_fig1_379124233]
- Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. (2023). Walsh Medical Media. [URL: <https://www.walshmedicalmedia.com/open-access/emerging-techniques-in-protein-analysis-mass-spectrometry-to-nmr-spectroscopy.pdf>]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [URL: <https://pubmed.ncbi.nlm.nih.gov/31978684/>]

- **4-benzylmorpholine-3-carboxylic acid** hydrochloride. PubChemLite. [URL: <https://pubchemlite.deep-thought.io/compound/C12H15NO3>]
- 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. BLD Pharm. [URL: <https://www.bldpharm.com/products/1263377-92-9.html>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 17. 1263377-92-9|4-Benzyl-morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ijsra.net [ijsra.net]
- 24. researchgate.net [researchgate.net]
- 25. oxfordglobal.com [oxfordglobal.com]
- 26. youtube.com [youtube.com]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- To cite this document: BenchChem. [Application Notes & Protocols: 4-Benzylmorpholine-3-carboxylic Acid in Peptide Mimetic Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089960#application-of-4-benzylmorpholine-3-carboxylic-acid-in-peptide-mimetic-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com